molecular formula C8H5BrF2O2 B6359468 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde CAS No. 1781542-38-8

5-Bromo-2,3-difluoro-4-methoxybenzaldehyde

Cat. No. B6359468
CAS RN: 1781542-38-8
M. Wt: 251.02 g/mol
InChI Key: UFDZYFDKWLPZBQ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-methoxybenzaldehyde (5-Br-2,3-DF-4-MeO-BzA) is an aromatic aldehyde compound that has been used in a variety of laboratory experiments. It has been found to have a wide range of applications in the fields of medicine, chemistry, and biochemistry.

Scientific Research Applications

5-Br-2,3-DF-4-MeO-BzA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, such as imidazole and benzimidazole derivatives. It has also been used in the synthesis of polymers and polymeric materials. Additionally, it has been used in the synthesis of drug molecules, such as anti-cancer drugs and antibiotics.

Advantages and Limitations for Lab Experiments

The use of 5-Br-2,3-DF-4-MeO-BzA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it can be used in a variety of reactions, making it a versatile compound for use in laboratory experiments. However, there are also some limitations to its use. For example, it is a relatively unstable compound, and it can be difficult to handle in the laboratory.

Future Directions

The future directions for 5-Br-2,3-DF-4-MeO-BzA are numerous. It could be used in the development of new drugs, such as anti-cancer agents and antibiotics. Additionally, it could be used in the synthesis of new polymers and polymeric materials. Furthermore, it could be used in the synthesis of a variety of heterocyclic compounds, which could have a range of applications in the fields of medicine, chemistry, and biochemistry. Finally, it could be used in the development of new catalysts and reaction conditions, which could lead to the development of new and improved synthetic methods.

Synthesis Methods

The synthesis of 5-Br-2,3-DF-4-MeO-BzA can be accomplished through several methods. The most commonly used method is the reaction of 5-bromo-2,3-difluorobenzaldehyde with 4-methoxybenzyl alcohol in the presence of a catalytic amount of sulfuric acid. This reaction produces an aldehyde intermediate, which can then be converted to the desired product. Other methods, such as the reaction of 5-bromo-2,3-difluorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base, can also be used.

properties

IUPAC Name

5-bromo-2,3-difluoro-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDZYFDKWLPZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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